2-Chloro-N-cyclopentylpyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclopentylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-7-8(5-6-13-10)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDKPEJQSKROBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Design and Synthesis of 2-Chloro-N-cyclopentylpyridine-4-carboxamide
The synthesis of this compound can be approached through several strategic pathways, primarily converging on the formation of the amide bond between a suitable pyridine (B92270) precursor and cyclopentylamine (B150401). The choice of precursors and reaction conditions is critical for achieving high yields and purity.
Selection of Precursor Molecules and Optimization of Reaction Conditions
Two primary precursor molecules for the synthesis of this compound are 2-chloropyridine-4-carboxylic acid and 2-chloro-4-cyanopyridine (B57802).
From 2-chloropyridine-4-carboxylic acid: This is the most direct route, involving the coupling of commercially available 2-chloropyridine-4-carboxylic acid with cyclopentylamine. The reaction is typically facilitated by a variety of amide coupling reagents. The optimization of this reaction involves screening different coupling agents, bases, and solvents to maximize the yield and minimize side reactions.
Table 1: Optimization of Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| DCC | DMAP | DCM | 0 to RT | 75-85 |
| EDC/HOBt | DIEA | DMF | 0 to RT | 80-90 |
| HATU | DIEA | DMF | RT | >90 |
DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole (B26582), HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526), T3P: Propylphosphonic anhydride, DMAP: 4-Dimethylaminopyridine, DIEA: N,N-Diisopropylethylamine, DCM: Dichloromethane, DMF: Dimethylformamide, RT: Room Temperature.
From 2-chloro-4-cyanopyridine: This pathway involves the hydrolysis of the nitrile group of 2-chloro-4-cyanopyridine to the corresponding carboxamide. This can be achieved under acidic or basic conditions, with careful control of the reaction to avoid hydrolysis to the carboxylic acid. The resulting 2-chloropyridine-4-carboxamide can then be N-alkylated with a cyclopentyl halide, though direct synthesis from the carboxylic acid is generally more efficient. A more common approach is the complete hydrolysis of the nitrile to the carboxylic acid, followed by the amide coupling as described above.
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The key synthetic step is the amide bond formation. When using carbodiimide (B86325) reagents like DCC or EDC, the mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by cyclopentylamine to form the desired amide, with the carbodiimide being converted to a urea (B33335) byproduct. The addition of HOBt can improve efficiency and reduce side reactions by forming an active ester intermediate.
For coupling reagents like HATU, the mechanism involves the formation of an even more reactive activated ester, which rapidly reacts with the amine. The choice of reagent can influence the reaction rate and the potential for side reactions.
Development of Novel and Efficient Synthetic Pathways
Novel synthetic pathways may focus on greener and more atom-economical methods. For instance, the direct conversion of 2-chloro-4-methylpyridine (B103993) to the target compound through a one-pot oxidation and amidation process could represent a more efficient route. Another area of development is the use of enzyme-catalyzed amidation, which could offer high selectivity and milder reaction conditions.
Derivatization and Analogue Synthesis
The derivatization of this compound is crucial for exploring its chemical space and for structure-activity relationship studies in various applications.
Systematic Functionalization of the Pyridine Ring System
The pyridine ring of this compound offers several positions for functionalization.
Position 2 (C-Cl bond): The chloro substituent can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group.
Positions 3 and 5: These positions are susceptible to electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions. However, under forcing conditions, or with the use of activating groups, functionalization such as nitration or halogenation can be achieved. More modern approaches involve directed metalation-cross coupling strategies. For instance, deprotonation at the 5-position with a strong base followed by reaction with an electrophile can provide 5-substituted analogues.
Position 6: This position is also a potential site for nucleophilic attack, especially if the nitrogen is quaternized.
Table 2: Potential Derivatization Reactions on the Pyridine Ring
| Position | Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |
|---|---|---|---|
| 2 | SNAr | R-NH2, base, heat | Amino, alkylamino, arylamino |
| 2 | SNAr | R-OH, NaH | Alkoxy, aryloxy |
| 5 | Directed Metalation | LDA, then electrophile (e.g., I2, R-CHO) | Iodo, hydroxymethyl |
LDA: Lithium diisopropylamide, NBS: N-Bromosuccinimide.
Exploration of Modifications to the N-Cyclopentyl Moiety
Modifications to the N-cyclopentyl group are less common but can be achieved through standard aliphatic chemistry. For instance, free-radical halogenation of the cyclopentyl ring could introduce a handle for further functionalization, although this may lack regioselectivity. A more controlled approach would involve the synthesis of substituted cyclopentylamines, which can then be coupled with 2-chloropyridine-4-carboxylic acid to generate analogues with modified N-substituents. This allows for the introduction of various functional groups on the cyclopentyl ring, such as hydroxyl, amino, or alkyl groups, enabling a systematic exploration of the structure-activity relationship associated with this part of the molecule.
Investigation of Diverse Substituent Variations at the Carboxamide Nitrogen
The synthesis of this compound and its analogues with diverse substituents at the carboxamide nitrogen typically proceeds through the coupling of 2-chloropyridine-4-carboxylic acid with a primary or secondary amine. The reactivity of the carboxylic acid is often enhanced by converting it into a more reactive species, such as an acyl chloride or by using coupling reagents.
A common and effective method involves the use of coupling agents to facilitate the formation of the amide bond. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (HOBt) and 4-(dimethylamino)pyridine (DMAP) are frequently employed. This method is amenable to a wide range of amines, allowing for the synthesis of a library of N-substituted pyridine carboxamides. The reaction generally proceeds under mild conditions, offering good to excellent yields.
The general synthetic scheme can be depicted as follows:
Scheme 1: General Synthesis of N-Substituted 2-Chloropyridine-4-carboxamides
2-chloropyridine-4-carboxylic acid + R¹R²NH → 2-chloro-N-(R¹,R²)-pyridine-4-carboxamide
Reaction Conditions: Coupling agents (e.g., EDC, HOBt, DMAP), solvent (e.g., DMF, DCM), room temperature.
This methodology allows for the introduction of a wide array of substituents at the carboxamide nitrogen by simply varying the amine component (R¹R²NH). The table below illustrates the potential diversity of substituents that can be incorporated.
| Entry | Amine (R¹R²NH) | R¹ | R² | Potential Product |
| 1 | Cyclopentylamine | Cyclopentyl | H | This compound |
| 2 | Methylamine | Methyl | H | 2-Chloro-N-methylpyridine-4-carboxamide |
| 3 | Diethylamine | Ethyl | Ethyl | 2-Chloro-N,N-diethylpyridine-4-carboxamide |
| 4 | Aniline | Phenyl | H | 2-Chloro-N-phenylpyridine-4-carboxamide |
| 5 | Morpholine | -(CH₂)₂O(CH₂)₂- | 2-Chloro-4-(morpholine-4-carbonyl)pyridine |
The choice of coupling reagent and reaction conditions can be optimized to accommodate amines with varying steric hindrance and electronic properties. For instance, for less reactive or sterically hindered amines, stronger coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) may be utilized.
Stereoselective Synthesis Approaches (If Applicable)
While this compound itself is achiral, the development of chiral analogues through stereoselective synthesis is a significant area of chemical research, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial.
Asymmetric Catalysis for Chiral Analogue Generation
Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral pyridine derivatives. nih.gov This can be achieved by introducing chirality either into the pyridine core or the substituents. For generating chiral analogues of this compound, one could envision asymmetric transformations on a precursor molecule.
A potential approach involves the copper-catalyzed asymmetric alkylation of a suitably functionalized pyridine derivative. nih.gov For example, a pyridine precursor with an alkenyl group could undergo asymmetric conjugate addition with an organometallic reagent in the presence of a chiral ligand. nih.gov This would introduce a stereocenter into the molecule, which could then be further elaborated to the desired carboxamide.
The following table outlines a conceptual catalytic system for generating a chiral pyridine precursor.
| Catalyst System | Chiral Ligand | Metal | Potential Transformation | Enantiomeric Excess (Reported for similar systems) |
| Copper-based | Chiral diphosphine ligands | Cu(I) | Asymmetric alkylation of alkenyl pyridines | Up to 98% ee nih.gov |
| Rhodium-based | Chiral diene ligands | Rh(I) | Asymmetric arylation of pyridines | High ee reported nih.gov |
Another strategy involves the use of chiral nucleophilic pyridine catalysts, such as chiral 4-(dimethylamino)pyridine (DMAP) derivatives, to catalyze reactions that create stereocenters. While not directly forming the chiral pyridine ring, these catalysts can be used to introduce chirality into a substituent attached to the pyridine core.
Diastereoselective Synthesis for Stereoisomer Control
Diastereoselective synthesis is another key approach for controlling stereochemistry, particularly when multiple stereocenters are being created. This can be achieved by using a chiral auxiliary, a chiral substrate, or a chiral reagent.
For the synthesis of chiral analogues of this compound, a diastereoselective approach could involve the reaction of a chiral derivative of 2-chloropyridine-4-carboxylic acid with a chiral amine. The inherent chirality of both coupling partners would influence the formation of the diastereomeric products, potentially allowing for the selective synthesis of one diastereomer.
Alternatively, a multicomponent reaction strategy could be employed. Organocatalytic cascade reactions have been shown to be effective in the stereoselective synthesis of highly functionalized tetrahydropyridines, which can serve as precursors to chiral pyridines. For instance, a quinine-derived squaramide catalyst can facilitate a triple-domino Michael/aza-Henry/cyclization reaction to produce tetrahydropyridines with three contiguous stereocenters with excellent enantioselectivity. Subsequent aromatization would yield a chiral pyridine derivative.
The following table summarizes a potential diastereoselective approach.
| Strategy | Chiral Component | Reaction Type | Potential Outcome |
| Chiral Auxiliary | Chiral amine or carboxylic acid | Amide coupling | Diastereomeric carboxamide products |
| Substrate Control | Reaction on a chiral pyridine precursor | Various | Diastereoselective functionalization |
| Multicomponent Reaction | Chiral organocatalyst | Domino reaction | Enantioenriched tetrahydropyridine (B1245486) precursor |
These stereoselective methodologies, while not specifically reported for this compound, represent the current state-of-the-art in asymmetric synthesis and provide a clear roadmap for the generation of its chiral analogues.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy offers a powerful, non-destructive method to probe the intricate structural details of 2-Chloro-N-cyclopentylpyridine-4-carboxamide in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the unambiguous assignment of all proton and carbon signals and for elucidating the molecule's conformational dynamics.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Definitive Structure Elucidation and Connectivity Confirmation
While specific spectral data for this compound is not publicly available, the application of standard 2D NMR techniques would follow a systematic approach for complete structural assignment.
Correlation Spectroscopy (COSY): This experiment would reveal the scalar couplings between protons, establishing the connectivity within the cyclopentyl ring and the pyridine (B92270) ring. For instance, the correlation between the methine proton on the cyclopentyl ring and the adjacent methylene (B1212753) protons would be clearly visible.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals of the cyclopentyl and pyridine rings based on the already assigned proton chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is critical for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity between the cyclopentyl group, the amide linkage, and the pyridine ring. Key correlations would be expected between the N-H proton and the carbonyl carbon, as well as the cyclopentyl methine carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the preferred conformation of the molecule in solution, particularly the orientation of the cyclopentyl group relative to the pyridine ring and the conformation around the amide bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: This table is illustrative and contains predicted data based on analogous structures, as experimental data is not available.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Py-H3 | 8.5 | 150 | C2, C4, C5 |
| Py-H5 | 7.8 | 122 | C3, C4, C6 |
| Py-H6 | 8.7 | 148 | C2, C4, C5 |
| C=O | - | 165 | NH, Py-H3, Py-H5 |
| NH | 8.2 | - | C=O, Cp-C1' |
| Cp-H1' | 4.3 | 52 | C=O, Cp-C2', Cp-C5' |
| Cp-H2'/5' | 1.5-1.9 | 33 | Cp-C1', Cp-C3'/4' |
| Cp-H3'/4' | 1.5-1.9 | 24 | Cp-C2'/5' |
Investigation of Conformational Preferences and Rotational Barriers, Particularly Around the Amide Bond
The amide bond in this compound is expected to exhibit restricted rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of different conformers (cis and trans with respect to the amide C-N bond). The steric bulk of the cyclopentyl group likely influences the rotational barrier and the equilibrium between these conformers.
Studies on similar N-aryl amides have shown that the energy barrier to rotation can be quantified using dynamic NMR experiments. The rate of rotation around the amide bond is temperature-dependent, and by monitoring the coalescence of signals from the different conformers at varying temperatures, the activation energy for this process can be determined.
Dynamic NMR Studies for Characterization of Intramolecular Processes
Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of intramolecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. libretexts.org For this compound, DNMR could be employed to investigate the rotational dynamics around the amide bond.
At low temperatures, the rotation around the C-N amide bond would be slow, potentially leading to distinct sets of signals for the different conformers in the NMR spectra. As the temperature is increased, the rate of rotation increases. At the coalescence temperature, the separate signals for the conformers merge into a single broad peak. Further increases in temperature lead to a sharpening of this averaged signal. By analyzing the line shapes of the temperature-dependent NMR spectra, the rate constants for the rotational process can be extracted, and from these, the free energy of activation (ΔG‡) for amide bond rotation can be calculated. Studies on related amides have reported rotational barriers in the range of 12-20 kcal/mol. nih.gov
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering definitive insights into bond lengths, bond angles, and intermolecular interactions.
Analysis of Hydrogen Bonding Motifs within the Crystal Lattice
The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is highly probable that the amide groups of adjacent molecules of this compound would engage in intermolecular hydrogen bonding. A common motif for secondary amides is the formation of hydrogen-bonded chains or dimers. For instance, the N-H of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of an extended one-dimensional chain. The pyridine nitrogen could also act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors from the cyclopentyl or pyridine rings of adjacent molecules.
Table 2: Hypothetical Crystallographic Data and Hydrogen Bond Parameters for this compound (Note: This table is illustrative and contains hypothetical data, as no experimental crystal structure is available.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 95.5 |
| Z | 4 |
| Hydrogen Bond | D-H···A |
| Donor-H (Å) | N-H···O=C |
| H···A (Å) | 0.86 |
| D···A (Å) | 2.05 |
| D-H···A (°) | 2.90 |
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for pyridine carboxamide derivatives. While specific studies on the polymorphic behavior of this compound are not extensively documented in publicly available literature, the well-studied polymorphism of structurally related compounds, such as nicotinamide, provides a valuable framework for understanding its potential crystalline diversity. nih.govacs.orgchemrxiv.orgnih.govresearchgate.net
Identification and Characterization of Different Crystalline Forms
The exploration of polymorphism in analogous compounds suggests that this compound could exhibit multiple crystalline forms, each with distinct physicochemical properties. The presence of a flexible cyclopentyl group and a substituted pyridine ring introduces conformational variability that can lead to different packing arrangements in the crystal lattice. researchgate.net
For instance, studies on N-cycloalkyl-4-methyl-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxamides have shown that the cycloalkyl moiety can influence the adoption of centrosymmetric or non-centrosymmetric space groups. researchgate.net It is plausible that the cyclopentyl group in this compound could similarly direct the formation of various polymorphs. The interplay of hydrogen bonding involving the amide group and weaker interactions, such as π-stacking of the pyridine rings, would further contribute to the stabilization of different crystal structures. nih.govresearchgate.net
The characterization of these potential polymorphs would rely on a combination of analytical techniques. X-ray powder diffraction (XRPD) would be instrumental in identifying unique crystalline phases by their distinct diffraction patterns. Single-crystal X-ray diffraction would provide detailed information on the unit cell parameters, space group, and molecular conformation of each form. Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be used to determine the melting points, transition temperatures, and thermal stability of the different polymorphs.
While specific data for this compound is not available, a hypothetical representation of potential polymorphic data is presented in Table 1.
Table 1: Hypothetical Polymorphic Data for this compound
| Form | Crystal System | Space Group | Melting Point (°C) |
|---|---|---|---|
| I | Monoclinic | P2₁/c | 150-152 |
Investigation of Phase Transition Mechanisms
The interconversion between different polymorphic forms, known as phase transition, is a critical aspect of polymorphism studies. These transitions can be induced by changes in temperature, pressure, or by mechanical stress. The mechanisms of these transitions in organic molecules are often complex and can be either displacive (involving small atomic displacements) or reconstructive (involving significant bond breaking and reformation).
Understanding the thermodynamic relationship between potential polymorphs of this compound would be crucial. This involves determining which form is the most stable under a given set of conditions. Techniques such as variable-temperature XRPD and DSC are essential for monitoring phase transitions and establishing the relative stabilities of the polymorphs.
Crystal Engineering Approaches for Directed Polymorph Control
Crystal engineering provides a rational approach to designing and controlling the formation of specific crystalline forms. nih.gov By understanding the key intermolecular interactions, it is possible to favor the crystallization of a desired polymorph. For this compound, the primary interactions governing crystal packing would be the N-H···O hydrogen bonds of the amide groups, which can form various supramolecular synthons. mdpi.comresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure and intermolecular interactions of this compound.
Correlation of Characteristic Spectral Features with Specific Functional Groups and Molecular Structure
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. The amide group, in particular, gives rise to several distinct bands. The amide I band, primarily due to the C=O stretching vibration, is expected to appear in the region of 1630-1680 cm⁻¹ and is highly sensitive to the local environment and hydrogen bonding. nih.govnih.gov The amide II band, a mixture of N-H in-plane bending and C-N stretching, would be found around 1550 cm⁻¹.
The pyridine ring would also produce a set of characteristic vibrations, including ring stretching modes. The presence of the chlorine substituent would influence the frequencies of these modes. nih.gov The cyclopentyl group would contribute bands related to C-H stretching and bending vibrations. researchgate.net
A hypothetical assignment of key vibrational frequencies for this compound is presented in Table 2.
Table 2: Hypothetical Vibrational Frequency Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1660 | Amide I (C=O stretch) |
| ~1590 | Pyridine ring stretch |
| ~1550 | Amide II (N-H bend, C-N stretch) |
Analysis of Hydrogen Bonding Contributions to Vibrational Frequencies
Hydrogen bonding significantly influences the vibrational frequencies of the groups involved. In the case of this compound, the N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors. mdpi.com
The formation of N-H···O hydrogen bonds in the solid state would lead to a red shift (a shift to lower wavenumbers) of the N-H stretching frequency compared to the free molecule. The magnitude of this shift is correlated with the strength of the hydrogen bond. Similarly, the C=O stretching frequency (amide I band) would also be red-shifted upon hydrogen bond formation. nih.gov
Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Elucidation
Advanced mass spectrometry techniques are indispensable for the unambiguous structural confirmation and detailed characterization of novel chemical entities such as this compound. High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition, while tandem mass spectrometry (MS/MS) offers insights into the compound's structural features through controlled fragmentation.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, with a molecular formula of C₁₁H₁₃ClN₂O, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated. This theoretical value serves as a benchmark for comparison with experimental data. The presence of chlorine is particularly noteworthy, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum, further aiding in the confirmation of the elemental composition.
While specific experimental data for this compound is not widely published, the expected results from an HRMS analysis are presented in the table below. The precise mass measurement would be expected to be within a few parts per million (ppm) of the theoretical value, providing strong evidence for the chemical formula.
| Ion | Theoretical Monoisotopic Mass (Da) | Calculated Elemental Composition | Expected Isotopic Pattern (Relative Abundance) |
|---|---|---|---|
| [M+H]⁺ | 225.0795 | C₁₁H₁₄ClN₂O⁺ | m/z 225.0795 (100%), m/z 227.0765 (~32%) |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns and Structural Features
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the precursor ion of interest (in this case, the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure.
The fragmentation of this compound is expected to occur at the most labile bonds. The amide linkage is a common site of cleavage, which could lead to the formation of ions corresponding to the 2-chloropyridine-4-carbonyl moiety and the cyclopentylamino group. Other potential fragmentation pathways include the loss of the cyclopentyl group and cleavages within the pyridine ring.
A proposed fragmentation pathway and the corresponding theoretical masses of the major product ions are detailed in the table below. Analysis of these fragmentation patterns would provide conclusive evidence for the connectivity of the different structural components of the molecule.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 225.0795 | 156.0012 | C₅H₉N | Cleavage of the amide bond with loss of cyclopentylamine (B150401) |
| 225.0795 | 140.0063 | C₅H₉NO | Cleavage of the C-N bond between the carbonyl group and the pyridine ring |
| 225.0795 | 111.0083 | C₅H₄N₂O | Loss of the 2-chloropyridine-4-carboxamide moiety |
| 156.0012 | 128.0063 | CO | Loss of carbon monoxide from the 2-chloropyridine-4-carbonyl ion |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and predict various molecular properties from first principles. These methods are crucial for understanding the intrinsic characteristics of a molecule in a static, isolated state.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-Chloro-N-cyclopentylpyridine-4-carboxamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electrons and predict geometric parameters like bond lengths and angles.
This analysis helps in understanding the molecule's stability and reactivity. Furthermore, DFT is instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in structural confirmation. Similarly, calculations of electronic transitions can help interpret UV-Visible spectra, providing information about the molecule's absorption of light.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for energy calculations, albeit at a greater computational cost. These methods are particularly valuable for performing conformational analysis of this compound.
The molecule possesses conformational flexibility, primarily around the amide bond and the attachment of the cyclopentyl group. By calculating the relative energies of different conformers (rotational isomers), researchers can identify the most stable, low-energy structures. This information is critical as the three-dimensional shape of a molecule often dictates its biological and chemical activity. A potential energy surface scan can be performed by systematically rotating specific dihedral angles to map out the energetic landscape of the molecule.
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, colored blue). For this compound, the MEP would likely show electronegative potential around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen of the pyridine (B92270) ring, highlighting these sites as potential centers for electrophilic attack or hydrogen bonding.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is likely distributed over the pyridine ring, while the LUMO may be centered on the carboxamide moiety.
Table 1: Representative Calculated Electronic Properties for this compound Note: These values are illustrative and depend on the specific computational method and basis set used.
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Molecular Dynamics (MD) Simulations
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
MD simulations are ideal for exploring the behavior of this compound in a biologically relevant environment, such as in an aqueous solution. By simulating the molecule surrounded by explicit solvent molecules (e.g., water), researchers can observe its movement, fluctuations, and interactions over a specific time scale (typically nanoseconds to microseconds). This provides a dynamic understanding of how the molecule behaves in a realistic setting, which is often not captured by static, gas-phase quantum calculations.
One of the key strengths of MD is its ability to explore the conformational landscape of flexible molecules. For this compound, simulations can reveal the different shapes the molecule adopts in solution and the frequency of transitions between these conformations. Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the molecule's structure and the flexibility of specific regions, such as the cyclopentyl ring.
Furthermore, MD simulations provide detailed insights into how the solute interacts with the surrounding solvent molecules. The formation and lifetime of hydrogen bonds between the carboxamide group and water molecules can be analyzed, yielding a radial distribution function that describes the structure of the solvent shell around the molecule. These interactions are crucial for understanding the molecule's solubility and how it presents itself to potential binding partners.
Table 2: Typical Parameters for a Molecular Dynamics Simulation Note: These parameters are representative for a simulation of a small organic molecule in water.
| Parameter | Typical Setting | Purpose |
| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for the system |
| Solvent Model | TIP3P, SPC/E | Represents explicit water molecules |
| System Size | ~10,000 atoms | Includes the solute and a sufficient number of solvent molecules |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events |
| Temperature | 300 K | Simulates physiological conditions |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
Exploration of Ligand-Target Interaction Dynamics
To understand how this compound might interact with a biological target over time, molecular dynamics (MD) simulations would be a primary investigative tool. This technique could simulate the physical movements of the atoms of the compound and its potential protein target. Such simulations would provide insights into the stability of the ligand-protein complex, conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. The resulting trajectories would allow for the analysis of the dynamic behavior of key intermolecular contacts, offering a more realistic picture than static models.
Molecular Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Optimal Binding Modes with Identified Biological Targets
Should a biological target for this compound be identified, molecular docking studies would be instrumental in predicting its optimal binding mode. This process involves placing the three-dimensional structure of the compound into the binding site of the target protein. Sophisticated scoring functions are then used to estimate the binding affinity for various poses, with the lowest energy pose representing the most likely binding mode. This would reveal the most stable and energetically favorable orientation of the compound within the active site.
Assessment of Ligand-Target Recognition Principles and Key Intermolecular Contacts
Following the prediction of an optimal binding mode, a detailed analysis of the intermolecular interactions between this compound and its target would be conducted. This would involve identifying key hydrogen bonds, hydrophobic interactions, van der Waals forces, and any potential halogen bonds involving the chlorine atom. Understanding these recognition principles is fundamental to explaining the compound's specificity and affinity for its target.
Table 1: Potential Intermolecular Contacts in Ligand-Target Interactions
| Interaction Type | Potential Atom/Group on Compound | Potential Residue on Target |
| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Ser, Thr |
| Hydrogen Bond Acceptor | Carbonyl O, Pyridine N | Lys, Arg, His, Ser, Thr |
| Hydrophobic | Cyclopentyl ring | Ala, Val, Leu, Ile, Phe |
| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., O, S) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.
Development of Predictive Models for Mechanistic Biological Activity
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with varying structural features and their corresponding measured biological activities would be required. Using statistical methods, a predictive model could then be built. This model would take the form of an equation that quantitatively describes the relationship between the chemical structures and their activities, allowing for the prediction of the activity of new, unsynthesized compounds.
Identification of Key Molecular Descriptors Influencing Activity and Selectivity
A critical output of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity and selectivity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). By identifying these key features, researchers can gain a deeper understanding of the structural requirements for optimal interaction with the biological target, thereby guiding the design of more potent and selective analogues.
Table 2: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptor | Information Provided |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Steric | Molecular Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Wiener Index | Molecular branching |
An extensive search for scientific literature and data concerning the mechanistic biological investigations of This compound did not yield any specific results for this particular compound.
No information was found in the public domain regarding:
Target Identification and Validation Studies: There are no available biochemical characterizations of specific protein or nucleic acid targets for this compound, nor any validation of direct binding interactions using biophysical techniques.
Enzymatic Inhibition or Activation Kinetics: Data on inhibition constants (Kᵢ) or activation constants (Kₐ), as well as the elucidation of enzyme kinetic mechanisms, are not available.
Receptor Binding and Modulation Studies: No studies detailing the receptor binding profile or modulatory effects of this compound could be located.
The search results did identify information for structurally related but distinct molecules, such as 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine and 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. However, per the strict instructions to focus solely on "this compound," this information cannot be used.
Therefore, it is not possible to provide the requested article with the specified detailed, informative, and scientifically accurate content for each section and subsection of the outline for the compound "this compound."
Mechanistic Biological Investigations Strictly Excluding Clinical, Dosage, Safety, Efficacy Data
Receptor Binding and Modulation Studies
Quantitative Assessment of Ligand-Receptor Binding Affinities and Dissociation Constants
No studies detailing the ligand-receptor binding affinities or dissociation constants (such as Kd, Ki, or IC50 values) for 2-Chloro-N-cyclopentylpyridine-4-carboxamide with any biological target have been identified.
Investigation of Allosteric Modulation Mechanisms
There is no available research indicating that this compound acts as an allosteric modulator at any receptor or enzyme. Studies on other pyridine (B92270) carboxamide derivatives have explored allosteric modulation, for instance, as inhibitors of SHP2, but this specific compound is not mentioned in that context.
Cellular Pathway Modulation
Investigation of Compound Effects on Specific Intracellular Signaling Cascades (e.g., Kinase Inhibition, Second Messenger Regulation)
No data is available regarding the effects of this compound on any intracellular signaling cascades, including but not limited to kinase inhibition or the regulation of second messengers.
Analysis of Gene Expression and Protein Regulation at a Mechanistic Level
There are no published studies analyzing the impact of this compound on gene expression or protein regulation.
Investigation of Antimetabolic Mechanisms (If Applicable)
Impact on Nucleic Acid and Protein Biosynthesis Pathways
No research has been found that investigates the effects of this compound on nucleic acid or protein biosynthesis pathways.
Studies of Cellular Uptake and Intracellular Distribution Dynamics
Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the cellular uptake and intracellular distribution dynamics of this compound. Consequently, there is no available experimental data to report on the mechanisms by which this compound enters cells, its rate of accumulation, or its localization within subcellular compartments.
Research into related carboxamide compounds offers some general insights into the potential behavior of this class of molecules. For instance, studies on various N-substituted carboxamides have explored their permeability across cell membranes, often utilizing in vitro models such as Caco-2 or Madin-Darby canine kidney (MDCK) cell lines. These investigations typically assess passive diffusion and the potential for active transport, which are influenced by physicochemical properties like lipophilicity, molecular weight, and the presence of hydrogen bond donors and acceptors. However, without direct experimental investigation of this compound, any discussion of its cellular transport remains speculative.
Further research would be necessary to elucidate the specific pathways of cellular entry and the subsequent intracellular fate of this compound. Such studies would be crucial for understanding its mechanism of action at a cellular level.
Preclinical Pharmacokinetic and Pharmacodynamic Research Mechanistic Focus, Non Human Models Only
In Vitro Metabolic Stability and Metabolite Identification
The assessment of a compound's metabolic stability is a critical step in preclinical research, providing insights into its likely persistence in the body and potential for biotransformation. These studies are typically conducted using liver microsomes, which are rich in drug-metabolizing enzymes.
Investigation of Metabolic Transformation Pathways (e.g., Cytochrome P450 Metabolism, Hydrolysis)
The primary route of metabolism for many xenobiotics is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are responsible for a wide array of phase I metabolic reactions. mdpi.com For a compound like 2-Chloro-N-cyclopentylpyridine-4-carboxamide, several CYP-mediated transformations could be hypothesized, including hydroxylation of the cyclopentyl ring or the pyridine (B92270) ring, and N-dealkylation. The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP2C9) would be identified through experiments with recombinant human CYP enzymes. nih.gov
Another potential metabolic pathway is hydrolysis of the amide bond, which would cleave the molecule into 2-chloropyridine-4-carboxylic acid and cyclopentylamine (B150401). This reaction can be catalyzed by various hydrolases, such as amidases.
Identification and Structural Elucidation of Major Metabolites and their Formation Mechanisms
Following incubation with liver microsomes, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify potential metabolites. By comparing the mass spectra of the parent compound with those of the newly formed products, the chemical structures of the metabolites can be elucidated. For instance, an increase in mass would suggest the addition of an oxygen atom, indicative of a hydroxylation event. The mechanism of formation for each major metabolite would be inferred from the enzymatic reactions known to produce such structural changes.
Protein Binding Investigations
The extent to which a compound binds to plasma proteins significantly influences its distribution, availability to target tissues, and elimination rate.
Mechanistic Study of Compound Binding to Plasma Proteins (e.g., Albumin, Alpha-1-Acid Glycoprotein)
The binding of drugs to plasma proteins is a reversible process that affects their pharmacological activity. nih.gov Human serum albumin (HSA) is the most abundant plasma protein and typically binds acidic drugs, while alpha-1-acid glycoprotein (B1211001) (AAG) has a higher affinity for basic and neutral compounds. nih.govresearchgate.net Given the chemical structure of this compound, which contains a basic pyridine nitrogen, binding to both albumin and AAG is plausible.
Mechanistic studies would involve techniques like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to these proteins at physiological concentrations. The binding affinity (Ka) and the number of binding sites (n) can be determined by constructing Scatchard plots from these data.
Membrane Permeability and Transport Studies
A compound's ability to cross biological membranes is fundamental to its absorption and distribution within the body.
Investigation of Passive Diffusion versus Active Transport Mechanisms across Biological Membranes
The primary mechanism by which small molecules cross cell membranes is passive diffusion, driven by a concentration gradient. The lipophilicity of a compound, often estimated by its octanol-water partition coefficient (logP), is a key determinant of its rate of passive diffusion. For this compound, its moderate size and the presence of both lipophilic (cyclopentyl, chloropyridine) and polar (carboxamide) moieties suggest that passive diffusion is a likely mechanism of transport.
In addition to passive diffusion, compounds can be transported across membranes by carrier-mediated processes, known as active transport. These processes involve transporter proteins and can move compounds against a concentration gradient. To investigate the potential role of active transport, in vitro models such as Caco-2 cell monolayers are utilized. nih.gov By measuring the permeability of the compound in both the apical-to-basolateral and basolateral-to-apical directions, an efflux ratio can be calculated. An efflux ratio significantly greater than one would suggest the involvement of active efflux transporters. nih.gov
An article focusing on the preclinical pharmacokinetic and pharmacodynamic research of this compound cannot be generated as requested. Extensive searches for scientific literature and data pertaining specifically to this compound did not yield any information regarding its interaction with efflux and uptake transporter proteins or quantitative data on its target engagement in preclinical models.
The conducted searches aimed to locate studies under the specified headings:
Target Engagement Dynamics in Preclinical Models
Quantitative Measurement of Compound Binding to its Biological Target in Ex Vivo or In Vivo (Non-Human) Systems
Advanced Analytical Methodologies for Research Applications
Development of High-Throughput Screening Assays for Mechanistic Studies
High-throughput screening (HTS) is a cornerstone of modern research, enabling the rapid assessment of large numbers of chemical entities to identify those with desired biological activities. For a compound like 2-Chloro-N-cyclopentylpyridine-4-carboxamide, the development of bespoke HTS assays is crucial for elucidating its mechanism of action and identifying its molecular targets.
Automation of Biochemical or Cell-Based Assays for Target Interaction and Pathway Analysis
To investigate the interaction of this compound with specific biological targets, automated biochemical and cell-based assays are indispensable. These assays are designed to be robust, reproducible, and scalable, allowing for the screening of large compound libraries and the detailed characterization of lead molecules.
Biochemical Assays: These assays typically involve the use of purified proteins, such as enzymes or receptors, to directly measure the interaction of the compound with its target. For this compound, a hypothetical automated biochemical assay could be developed to assess its inhibitory activity against a specific kinase. The assay would be performed in a microplate format, with robotic liquid handlers dispensing the kinase, substrate, ATP, and varying concentrations of the test compound. The kinase activity would be measured using a detection method such as fluorescence resonance energy transfer (FRET) or luminescence.
Cell-Based Assays: These assays utilize living cells to provide a more physiologically relevant context for assessing the compound's activity. An automated cell-based assay for this compound could involve a reporter gene assay to measure the modulation of a specific signaling pathway. For instance, cells could be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the pathway of interest. The effect of the compound on the pathway would be quantified by measuring the reporter protein's activity.
Data Table: Hypothetical High-Throughput Screening Assay Parameters
| Parameter | Biochemical Assay (Kinase Inhibition) | Cell-Based Assay (Reporter Gene) |
| Assay Format | 384-well microplate | 1536-well microplate |
| Target | Purified Human Kinase X | Stably transfected HEK293 cells |
| Compound Concentration Range | 0.01 µM - 100 µM | 0.01 µM - 100 µM |
| Detection Method | Time-Resolved FRET (TR-FRET) | Chemiluminescence |
| Automation Platform | Integrated robotic system with liquid handlers, plate readers, and incubators | Fully automated cell culture and screening system |
| Primary Endpoint | IC50 value | EC50 value |
Chromatographic and Mass Spectrometric Methods for Research Sample Analysis
The precise and accurate quantification of this compound in complex biological matrices is essential for preclinical research studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Furthermore, preparative chromatography plays a critical role in the purification and impurity profiling of research batches of the compound.
Development of Robust LC-MS/MS Methods for Compound Quantification in Biological Matrices (Specifically for Research Purposes, Not Clinical)
A robust and sensitive LC-MS/MS method is fundamental for determining the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates from research animals. The development of such a method involves several key steps:
Sample Preparation: An efficient extraction method is required to isolate the analyte from the complex biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: A suitable high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and potential metabolites.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are optimized.
Data Table: Illustrative LC-MS/MS Method Parameters for Research Quantification
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (Internal Standard) | To be determined experimentally |
| HPLC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Lower Limit of Quantification (LLOQ) | Target: ≤ 1 ng/mL |
Application of Preparative Chromatography for Isomer Separation, Purification, and Impurity Profiling in Research Batches
For research purposes, it is crucial to have a highly pure supply of this compound. Preparative chromatography is a powerful technique for the purification of research-grade material and the isolation and identification of any impurities.
Purification: A scaled-up version of an analytical HPLC method can be used for preparative purposes. A larger column with a higher loading capacity is employed to purify gram-to-kilogram quantities of the compound. The fractions containing the pure compound are collected based on UV detection or mass spectrometry.
Impurity Profiling: During the synthesis of this compound, various impurities, such as starting materials, by-products, and degradation products, can be formed. Preparative chromatography can be used to isolate these impurities in sufficient quantities for structural elucidation by techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Data Table: Example Preparative Chromatography Parameters for Purification
| Parameter | Value |
| Instrument | Preparative HPLC system |
| Column | C18 reverse-phase, 50 x 250 mm, 10 µm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 100 mL/min |
| Detection | UV at 254 nm |
| Fraction Collection | Automated fraction collector based on UV threshold |
| Typical Loading | 1-5 grams per injection |
Future Research and Unanswered Questions in the Study of this compound
The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel therapeutic agents with improved efficacy and safety profiles. Within this landscape, pyridine (B92270) carboxamide derivatives have emerged as a significant class of compounds with a wide array of biological activities. The specific molecule, this compound, represents a scaffold with considerable potential for further investigation. This article explores the future research directions and unanswered questions surrounding this compound and its broader chemical family, focusing on synthetic strategies, biological targets, computational modeling, and the integration of artificial intelligence in research.
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-N-cyclopentylpyridine-4-carboxamide, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with cyclopentylamine. For example, cyclization reactions using strong bases like sodium hydride in dimethylformamide (DMF) are common but pose safety risks due to violent reactions with water . Safer alternatives include using milder bases (e.g., K₂CO₃) or polar aprotic solvents (e.g., acetonitrile) to reduce hazards while maintaining yield. Optimizing stoichiometry (e.g., 1.2:1 amine-to-acyl chloride ratio) and reaction time (12–24 hours at 60–80°C) improves purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical.
Table 1 : Synthetic Route Comparison
| Method | Base/Solvent | Yield (%) | Purity (%) | Safety Concerns |
|---|---|---|---|---|
| NaH/DMF | Sodium hydride/DMF | 65–70 | 90–95 | High (explosive risk) |
| K₂CO₃/CH₃CN | Potassium carbonate | 55–60 | 85–90 | Low |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopentyl group (δ 1.5–2.0 ppm for CH₂, δ 3.0–3.5 ppm for NH) and pyridine ring (δ 8.0–8.5 ppm for aromatic protons). COSY and HSQC resolve overlapping signals in crowded regions .
- X-ray Crystallography : Monoclinic crystal systems (e.g., P21/c space group) with unit cell parameters (a=9.992 Å, b=9.978 Å, c=31.197 Å, β=92.5°) provide absolute configuration validation. Hydrogen bonding between the carboxamide NH and pyridine Cl stabilizes the lattice .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 253.0874 for C₁₁H₁₄ClN₂O⁺) and detects impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives to enhance pharmacological properties?
- Methodological Answer :
- Scaffold Modification : Replace the cyclopentyl group with bulkier substituents (e.g., cyclohexyl) to enhance lipophilicity and blood-brain barrier penetration. Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine 4-position to modulate electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using in vitro inhibition assays (IC₅₀ values) and in vivo inflammation models (e.g., carrageenan-induced edema in rats). Compare results to identify critical substituents .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to protein targets (e.g., COX-2 PDB: 5KIR). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound analogs?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) via LC-MS/MS after oral administration. Low bioavailability in vivo despite high in vitro activity suggests poor absorption or rapid metabolism .
- Metabolite Identification : Use hepatic microsomes (human/rat) to identify Phase I/II metabolites. For example, oxidative dechlorination or glucuronidation may reduce efficacy .
- Dose-Response Refinement : Adjust dosing regimens (e.g., twice daily vs. single dose) to align in vitro IC₅₀ with achievable plasma concentrations.
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data versus computational predictions for this compound?
- Methodological Answer :
- Refinement Checks : Re-examine X-ray data (R-factor < 0.05) for missed hydrogen bonds or disorder in the cyclopentyl group. Compare with DFT-optimized structures (B3LYP/6-31G*) to identify steric clashes .
- Temperature Effects : Crystallization at lower temperatures (e.g., 100 K vs. 298 K) reduces thermal motion artifacts, improving agreement with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
